3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives can be complex and varied. One common method involves the cyclization of certain precursors2.Molecular Structure Analysis
Indole itself has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring1.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation2.
Physical And Chemical Properties Analysis
Indole is a solid at room temperature, with a melting point of around 52 °C. It is moderately soluble in water and very soluble in organic solvents1.Scientific Research Applications
Stereochemical Investigations
The compound undergoes reactions yielding various esters and isomers. In a study, the reaction with methyl ethyl ketone in the presence of morpholine produced 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid esters, demonstrating its utility in forming diastereomeric mixtures for stereochemical investigations (El-Samahy, 2005).
Biotin Synthesis
The compound is significant in the synthesis of biotin, an essential vitamin. A study detailed the regioselective chlorination of a related compound to synthesize key intermediates in biotin production (Zav’yalov et al., 2006).
Development of New IR-detectable Metal-Carbonyl Tracers
The compound's derivatives have been used to develop new IR-detectable metal–carbonyl tracers. A study synthesized W(CO)5 complexes of related compounds, demonstrating potential applications in labelling amino acids and monitoring redox transformations (Kowalski et al., 2009).
Synthesis of Anticancer Compounds
Derivatives of this compound have been explored for their anticancer activities. A study described the synthesis of compounds with significant antimitotic activity, highlighting its potential in cancer research (Kryshchyshyn-Dylevych et al., 2020).
Prodrug Development
It has been used in the development of prodrugs, as seen in a study where derivatives were evaluated as progenitors of methyldopa, an antihypertensive agent (Saari et al., 1984).
Synthesis of Receptor Antagonists
The compound's derivatives have been used in synthesizing receptor antagonists. A study demonstrated the synthesis of potent 5-oxo-ETE receptor antagonists using a bi-functionalized derivative (Reddy et al., 2015).
Safety And Hazards
Like many organic compounds, indole and its derivatives should be handled with care. They may pose risks such as skin and eye irritation, and more serious health hazards if ingested or inhaled1.
Future Directions
The study of indole and its derivatives is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science2.
Please note that this information is quite general and may not apply directly to “3-Oxo-5-(2-oxo-2,3-dihydro-1H-indol-3-yl)-pentanoic acid methyl ester”. For more specific information, further research would be needed.
properties
IUPAC Name |
methyl 3-oxo-5-(2-oxo-1,3-dihydroindol-3-yl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-13(17)8-9(16)6-7-11-10-4-2-3-5-12(10)15-14(11)18/h2-5,11H,6-8H2,1H3,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTFTDYCBDAONA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CCC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-oxo-5-(2-oxoindolin-3-yl)pentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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